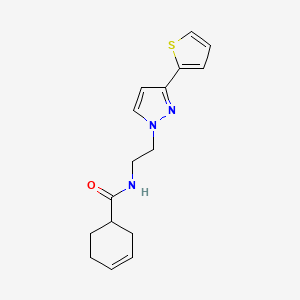
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. The compound belongs to the class of pyrazole derivatives and has shown promising results in various studies.
Applications De Recherche Scientifique
Anticancer Potential
The compound is part of a broader category of molecules with interest due to their potential anticancer properties. A study focused on the design, synthesis, and evaluation of pyrazole derivatives, which include structures similar to N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide, highlighted their inhibitory activity against topoisomerase IIα. This enzyme is crucial for DNA replication and transcription, making it a target for anticancer drugs. Among the synthesized compounds, one analog demonstrated superior cytotoxicity against several cancer cell lines, including HeLa, NCI-H460, and MCF-7, with significant topoisomerase IIα inhibition. This suggests potential utility in anticancer strategies (Alam et al., 2016).
Antimicrobial Activity
Another research avenue for related compounds involves antimicrobial activity. A study exploring the synthesis of thiophenyl pyrazoles and isoxazoles reported that certain derivatives exhibited significant antibacterial and antifungal effects. Specifically, some compounds showed promising antibacterial activity against B. subtilis and notable antifungal activity against A. niger (Sowmya et al., 2018). This indicates that derivatives of this compound could be explored for antimicrobial applications.
Structural and Mechanistic Insights
The structural and mechanistic understanding of such compounds is also an area of scientific interest. For instance, the crystal structure determination of similar molecules has provided insights into their potential binding modes and interactions at the molecular level. These studies can reveal how modifications to the chemical structure might influence biological activity and stability, offering pathways for the development of more effective therapeutic agents (Prabhuswamy et al., 2016).
Synthesis and Characterization
The synthesis and characterization of this compound and its analogs are crucial for further applications. Research on novel methods for creating these compounds and their detailed analysis helps in understanding their physicochemical properties and potential as therapeutic agents. Studies on the efficient synthesis of such compounds, along with their structural determination using techniques like NMR and X-ray crystallography, form the foundation for future drug development processes (Kariuki et al., 2022).
Propriétés
IUPAC Name |
N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-16(13-5-2-1-3-6-13)17-9-11-19-10-8-14(18-19)15-7-4-12-21-15/h1-2,4,7-8,10,12-13H,3,5-6,9,11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPFLFUEBNCAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-Ethoxyphenyl)-1,7-dimethyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purine-2,4-dione](/img/structure/B2626626.png)
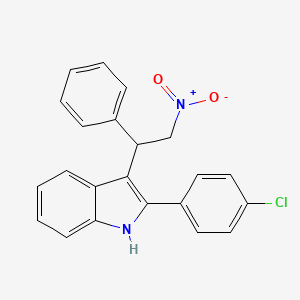
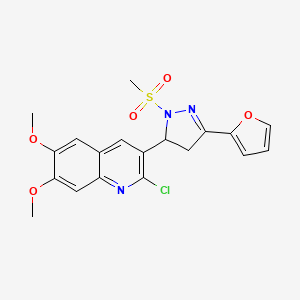
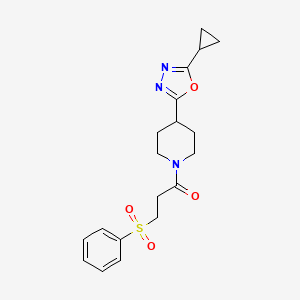
![N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2626632.png)
![4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2626633.png)
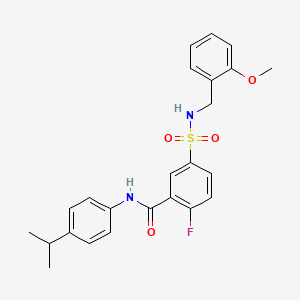
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2626638.png)
![1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B2626639.png)
![3-(4-ethoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2626642.png)
![3-[(2-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2626643.png)
![4-[(4-Fluorophenyl)sulfanyl]-6-(1-pyrrolidinyl)-2-pyrimidinylamine](/img/structure/B2626645.png)
![N,N-dimethyl-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]aniline](/img/structure/B2626647.png)
